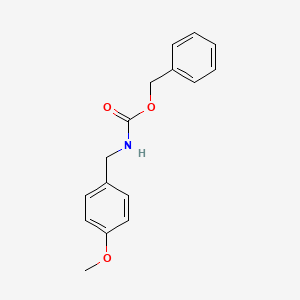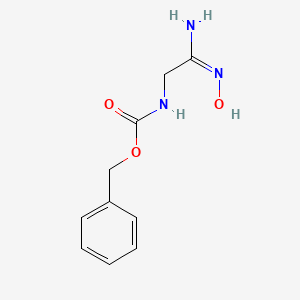
Acetic acid;1-bromonon-2-yn-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-bromonon-2-yn-4-ol is a chemical compound with the molecular formula C11H19BrO3 It is known for its unique structure, which includes a bromine atom and a hydroxyl group attached to a non-2-yn backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-bromonon-2-yn-4-ol typically involves the bromination of a suitable precursor. One common method is the bromination of non-2-yn-4-ol using bromine in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-bromonon-2-yn-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce ketones or aldehydes .
Applications De Recherche Scientifique
Acetic acid;1-bromonon-2-yn-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;1-bromonon-2-yn-4-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetic acid: Similar in structure but lacks the non-2-yn backbone.
1-Bromo-2-propanol: Contains a bromine atom and hydroxyl group but has a different carbon skeleton.
2-Bromoethanol: A simpler compound with a bromine atom and hydroxyl group on a two-carbon chain.
Uniqueness
Acetic acid;1-bromonon-2-yn-4-ol is unique due to its specific structure, which includes a non-2-yn backbone with a bromine atom and hydroxyl group.
Propriétés
Numéro CAS |
54315-35-4 |
|---|---|
Formule moléculaire |
C11H19BrO3 |
Poids moléculaire |
279.17 g/mol |
Nom IUPAC |
acetic acid;1-bromonon-2-yn-4-ol |
InChI |
InChI=1S/C9H15BrO.C2H4O2/c1-2-3-4-6-9(11)7-5-8-10;1-2(3)4/h9,11H,2-4,6,8H2,1H3;1H3,(H,3,4) |
Clé InChI |
NAVMZMBMFVUDIS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#CCBr)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)






![methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)

![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)

